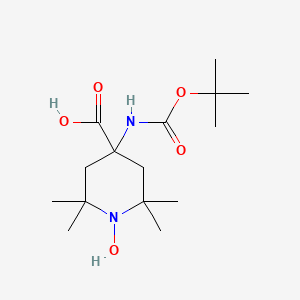

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid

Übersicht

Beschreibung

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:

- Stirring a mixture of the amine and Boc2O in water at ambient temperature.

- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.

- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid undergoes several types of reactions, including:

Reduction: Boc-protected amines can be reduced to the corresponding alcohols using sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid .

Major Products

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

A. Free Radical Reactions

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is commonly employed as a stable nitroxide radical in various free radical reactions. Its ability to stabilize free radicals makes it an essential reagent for:

- Polymerization Processes: It acts as a mediator in controlled radical polymerization techniques, enhancing the precision of molecular weight and polydispersity index.

- Synthesis of Complex Molecules: The compound facilitates the formation of complex organic structures through radical coupling reactions.

B. Amino Acid Protection

In peptide synthesis, protecting groups are crucial for selective reactions. The N-Boc (tert-butoxycarbonyl) group provides temporary protection for amino groups during synthesis, enabling:

- Selective Functionalization: The compound allows for the selective modification of amino acids without affecting other functional groups.

- Enhanced Stability: The N-Boc group increases the stability of intermediates during multi-step synthesis processes.

Catalytic Oxidation

This compound serves as a catalyst in oxidation reactions. Its applications include:

- Oxidative Transformations: It is used in the oxidation of alcohols to carbonyl compounds and in the oxidation of sulfides to sulfoxides.

Wirkmechanismus

The mechanism of action of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid involves the protection of amine groups by forming a carbamate. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Contains a Boc-protected amine group and is used in similar synthetic applications.

4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Another Boc-protected compound used in organic synthesis.

1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a Boc-protected amine group, used in peptide synthesis.

Uniqueness

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is unique due to its specific structure, which includes a hydroxyl group and a tetramethylpiperidine ring. This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds .

Biologische Aktivität

N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (often abbreviated as TOAC) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. This article delves into its biological activity, focusing on its antioxidant, anticancer, and neuroprotective effects.

- Molecular Formula : C15H27N2O5

- Molecular Weight : 315.39 g/mol

- Appearance : Pale yellow solid

- Melting Point : >150 °C (decomposes)

- Solubility : Soluble in DMSO and methanol .

1. Antioxidant Activity

TOAC exhibits notable antioxidant properties. The presence of the nitroxide moiety allows it to scavenge free radicals effectively. Studies have shown that compounds with similar structures can prevent oxidative stress in cells, which is crucial for protecting against various diseases linked to oxidative damage .

2. Anticancer Effects

The anticancer potential of TOAC has been investigated in various cellular models. For instance, it has been reported to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that TOAC can reduce cell viability in several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Induction of apoptosis |

| MCF7 | 14 | Cell cycle arrest and apoptosis |

| A549 | 40 | Inhibition of proliferation |

These findings suggest that TOAC may serve as a lead compound for developing new anticancer agents .

3. Neuroprotective Effects

Recent research highlights the neuroprotective properties of TOAC. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies indicate that TOAC can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Several case studies have focused on the application of TOAC in different biological contexts:

- Case Study 1 : A study on the effects of TOAC on neuronal cells showed a significant reduction in markers of oxidative stress after treatment with the compound. This suggests its potential utility in neuroprotection .

- Case Study 2 : In an investigation involving breast cancer cell lines (MCF7), TOAC was found to enhance the efficacy of conventional chemotherapeutics by sensitizing cells to drug-induced apoptosis .

Eigenschaften

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFAGYOGVDZSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747202 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124843-12-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.